2'-Bromo-2-hydroxyacetophenone

Catalog No.
S6619727
CAS No.
99233-20-2
M.F
C8H7BrO2
M. Wt
215.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Bromo-2-hydroxyacetophenone

CAS Number

99233-20-2

Product Name

2'-Bromo-2-hydroxyacetophenone

IUPAC Name

1-(2-bromophenyl)-2-hydroxyethanone

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

InChI

InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2

InChI Key

XQQOSELNMBYWBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CO)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CO)Br

2-Bromo-2-hydroxyacetophenone is an organic compound with the molecular formula C8H7BrO2C_8H_7BrO_2 and a molecular weight of 215.04 g/mol. It is characterized by its grayish-white powder appearance and has a melting point ranging from 44 to 48 °C. This compound is soluble in chloroform and methanol, and it exhibits a density of approximately 1.622 g/cm³ . The compound is also known for its lachrymatory properties, making it irritating to the eyes and skin .

Currently, there's no documented research on the specific mechanism of action of 2'-bromo-2-hydroxyacetophenone in biological systems. However, its potential role as a ligand in metal complexes suggests it might interact with biomolecules through the coordinated metal center [].

2'-Bromo-2-hydroxyacetophenone is classified as a corrosive and harmful substance.

  • Hazards:
    • Causes severe skin burns and eye damage.
    • Harmful if swallowed.
  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling the compound.
    • Follow proper procedures for handling corrosive chemicals.

2'-Bromo-2-hydroxyacetophenone (BrHAP) is an organic compound with the chemical formula C₈H₇BrO₂. It is a pale yellow to yellow solid that finds application in various scientific research fields [].

Potential in Medicinal Chemistry

BrHAP has been investigated for its potential use as a ligand in the development of tetrahedral metallocene complexes containing vanadium(IV) []. These complexes have shown promising spermicidal activity against human sperm in laboratory studies [].

Due to the presence of both bromine and hydroxyl functional groups. It can undergo:

  • Electrophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
  • Reduction Reactions: This compound can be reduced to form 2-hydroxyacetophenone.
  • Oxidation Reactions: It is prone to oxidation in the presence of oxidizing agents, which can affect its stability and reactivity .

Research indicates that 2-bromo-2-hydroxyacetophenone exhibits significant biological activity, particularly in antimicrobial and antifungal domains. Studies have shown that it can inhibit certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications . Additionally, its structural characteristics allow it to interact with various biological pathways, although more research is needed to fully elucidate its mechanisms of action.

The synthesis of 2-bromo-2-hydroxyacetophenone can be achieved through several methods:

  • Bromination of 2-Hydroxyacetophenone: This method involves treating 2-hydroxyacetophenone with bromine in acetic acid under reflux conditions. The reaction typically yields a product with a yield of approximately 60% .

    General Reaction:
    C8H8O+Br2C8H7BrO2+HBr\text{C}_8\text{H}_8\text{O}+\text{Br}_2\rightarrow \text{C}_8\text{H}_7\text{BrO}_2+\text{HBr}
  • Alternative Synthetic Routes: Other synthetic pathways include using bromoacetyl chloride or employing different solvents and reagents that facilitate the bromination process .

The applications of 2-bromo-2-hydroxyacetophenone span various fields:

  • Pharmaceutical Industry: Its antimicrobial properties make it a potential candidate for developing new medications.
  • Chemical Research: It serves as an intermediate in synthesizing other organic compounds.
  • Analytical Chemistry: Used as a reagent in various analytical methods due to its reactive nature .

Several compounds share structural similarities with 2-bromo-2-hydroxyacetophenone, including:

Compound NameMolecular FormulaNotable Features
2-HydroxyacetophenoneC8H8O2Lacks bromine; commonly used as a reference compound.
4-Bromo-2-hydroxyacetophenoneC8H7BrO2Bromine at the para position; differing reactivity.
3-Bromo-4-hydroxyacetophenoneC8H7BrO3Contains an additional hydroxyl group; more polar.
BromoacetylphenolC8H7BrOSimilar structure but lacks the hydroxyl group; more reactive towards nucleophiles.

Uniqueness of 2-Bromo-2-Hydroxyacetophenone

The uniqueness of 2-bromo-2-hydroxyacetophenone lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its position of the bromine atom relative to the hydroxyl group plays a crucial role in determining its properties and potential applications in medicinal chemistry .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.96294 g/mol

Monoisotopic Mass

213.96294 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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